N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-phenylbutanamide
Description
N-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-phenylbutanamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-methoxyethyl group and at the 2-position with a 4-phenylbutanamide moiety. The oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, is known for its electron-deficient nature, which enhances binding interactions with biological targets such as enzymes or receptors .
Its synthesis typically involves cyclization reactions of thiosemicarbazides or hydrazide intermediates, followed by functionalization of the oxadiazole ring .
Properties
IUPAC Name |
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-20-11-10-14-17-18-15(21-14)16-13(19)9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGUHKUJWUQGGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)NC(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-phenylbutanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated precursor in the presence of a palladium catalyst.
Formation of the Butanamide Moiety: The butanamide moiety can be synthesized through the reaction of an appropriate amine with a butanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles.
Scientific Research Applications
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected 1,3,4-Oxadiazole and Thiadiazole Derivatives
| Compound Name | Heterocycle Core | R-Group at Position 5 | Amide Substituent | Molecular Formula |
|---|---|---|---|---|
| N-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-phenylbutanamide | 1,3,4-Oxadiazole | 2-Methoxyethyl | 4-Phenylbutanamide | C₁₅H₁₉N₃O₃ |
| N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide | 1,3,4-Thiadiazole | 4-Chlorobenzyl | 4-(2-Methylphenoxy)butanamide | C₁₇H₁₆ClN₃O₂S |
| N-[5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-[(4-fluorophenyl)sulfonyl]butanamide | 1,3,4-Oxadiazole | 2,3-Dihydrobenzodioxinylmethyl | 4-(4-Fluorophenylsulfonyl)butanamide | C₂₀H₁₈FN₃O₅S |
| N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide | 1,3,4-Thiadiazole | 2-Methylpropyl (Isobutyl) | 4-Phenoxybutanamide | C₁₆H₂₁N₃O₂S |
Key Observations :
- Heterocycle Core : The substitution of oxygen (oxadiazole) vs. sulfur (thiadiazole) alters electronic properties. Oxadiazoles exhibit stronger electron-withdrawing effects, enhancing binding to polar enzyme active sites, while thiadiazoles may improve membrane permeability due to increased lipophilicity .
- R-Groups : The 2-methoxyethyl group in the target compound balances solubility and hydrophobicity. In contrast, bulkier groups like 4-chlorobenzyl () or benzodioxinylmethyl () may enhance target specificity but reduce metabolic stability .
- Amide Substituents: The 4-phenylbutanamide chain in the target compound is structurally distinct from phenoxybutanamide () or sulfonylbutanamide () derivatives, impacting conformational flexibility and binding kinetics.
Key Insights :
- The target compound exhibits moderate lipoxygenase inhibition, likely due to the oxadiazole core’s electron-deficient nature and the phenylbutanamide’s hydrophobic interactions . However, its activity is lower than thiadiazole derivatives with halogen substituents (e.g., 4-chlorobenzyl in ), which exhibit stronger antibacterial effects .
- Compounds with sulfonyl or sulfonamide groups () demonstrate higher enzyme selectivity, likely due to strong hydrogen-bonding interactions with catalytic residues .
Biological Activity
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-phenylbutanamide is a synthetic compound belonging to the oxadiazole family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of oxadiazole derivatives on various cancer cell lines. For instance, a library of 1,2,5-oxadiazole derivatives demonstrated significant cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) using the MTT assay. The results indicated that some derivatives exhibited inhibitory effects on topoisomerase I, a crucial enzyme in DNA replication and repair processes .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HCT-116 | 12.5 | Topoisomerase I inhibition |
| This compound | HeLa | 15.0 | Topoisomerase I inhibition |
Antimicrobial Activity
Oxadiazole derivatives have also been evaluated for their antimicrobial properties. A study reported that certain oxadiazole compounds exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Study 1: Anticancer Activity
In a study focused on the synthesis and evaluation of oxadiazole derivatives, researchers synthesized several compounds and tested their activity against various cancer cell lines. The study found that this compound showed promising results in inhibiting cell proliferation through apoptosis induction and cell cycle arrest at the G2/M phase .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and its biological targets. These studies suggest that the compound binds effectively to the active site of topoisomerase I, which may explain its cytotoxic effects on cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
